

AMG131 Technical Support Center: Troubleshooting Aqueous Solubility

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Compound of Interest

Compound Name: AMG131

Cat. No.: B1664859

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This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with **AMG131** in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of **AMG131**?

A1: **AMG131** is a hydrophobic molecule with very low intrinsic solubility in aqueous buffers. Published data indicates it is soluble in organic solvents like DMSO and ethanol but is practically insoluble in water.^[1] This low aqueous solubility is a known challenge for in vitro and in vivo studies.

Q2: What are the key chemical properties of **AMG131** that influence its solubility?

A2: Understanding the physicochemical properties of **AMG131** is crucial for troubleshooting solubility. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₂ Cl ₄ N ₂ O ₃ S	[2]
Molecular Weight	514.21 g/mol	[1][3]
Predicted pKa (Strongest Acidic)	7.11	[4]
Predicted pKa (Strongest Basic)	3.75	[4]
Form	Solid powder	[1][5]

The presence of both a weakly acidic sulfonamide group (pKa ≈ 7.11) and a weakly basic quinoline nitrogen (pKa ≈ 3.75) means that the net charge of **AMG131**, and therefore its aqueous solubility, is highly dependent on the pH of the buffer.[4]

Q3: How does pH affect the solubility of **AMG131**?

A3: The solubility of ionizable compounds like **AMG131** is lowest near their isoelectric point and increases as the molecule becomes charged. Based on its predicted pKa values, **AMG131** will be:

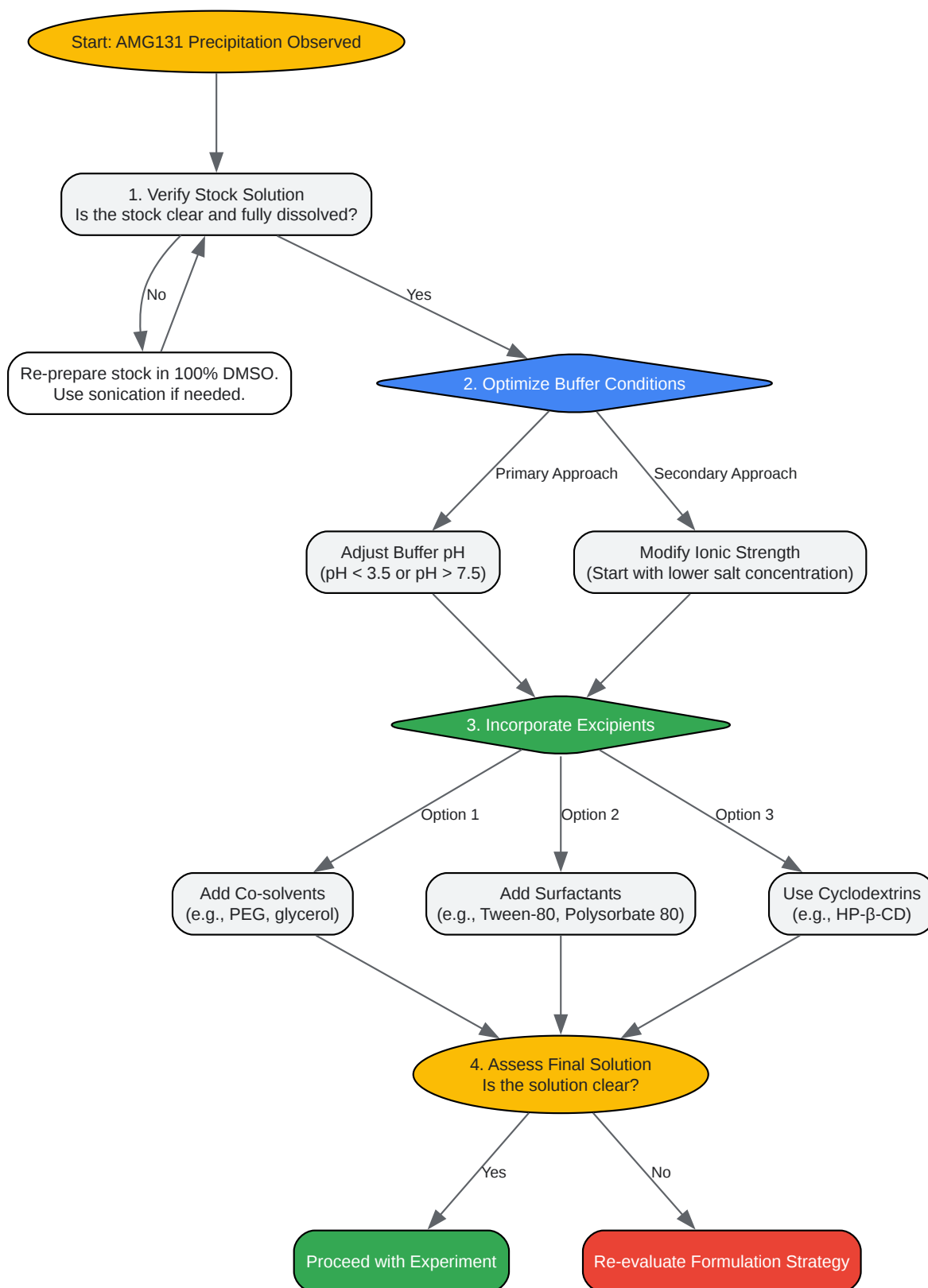
- Positively charged at pH < 3.75 (protonated quinoline).
- Neutral (zwitterionic or fully neutral) between pH 3.75 and 7.11.
- Negatively charged at pH > 7.11 (deprotonated sulfonamide).

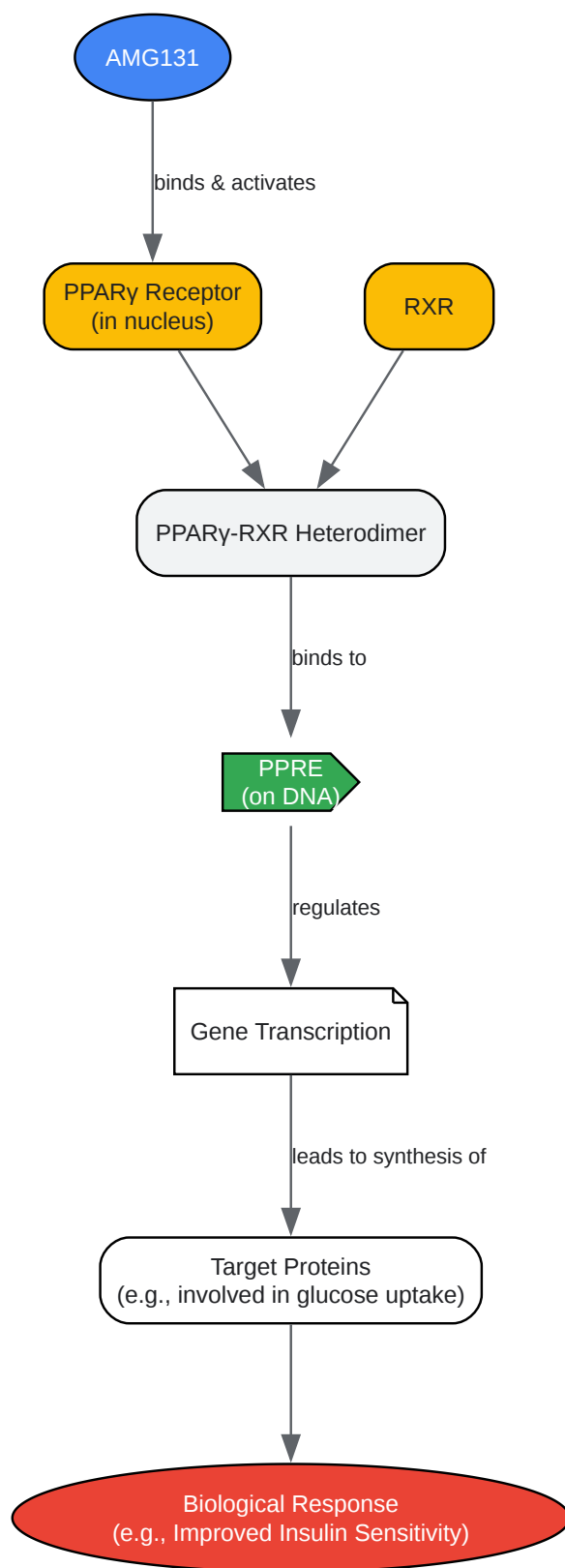
Therefore, its aqueous solubility is expected to be minimal in the pH range of approximately 4 to 7. To increase solubility, you should use buffers with a pH below 3.75 or above 7.11.

Troubleshooting Guide

Issue: Precipitate formation when diluting a DMSO stock of AMG131 into aqueous buffer.

This is the most common issue encountered with **AMG131**. The dramatic change in solvent polarity from DMSO to an aqueous buffer causes the poorly soluble drug to crash out of solution.





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